molecular formula C16H18N2O4S2 B8188873 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8188873
M. Wt: 366.5 g/mol
InChI Key: BFEUKUNPEAPFDP-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a thiazole ring fused to a partially hydrogenated pyridine ring (tetrahydrothiazolo[5,4-b]pyridine core). Key substituents include a toluene-4-sulfonyl group at position 4 and an ethyl ester at position 2 of the thiazole ring. The molecular formula is C₁₇H₁₈N₂O₄S₂, with a calculated molecular weight of 402.47 g/mol (based on core structure and substituent contributions).

The toluene sulfonyl group is likely introduced via sulfonylation using reagents like 4-toluenesulfonyl chloride.

Applications: Similar compounds are intermediates in pharmaceuticals, such as anticoagulants and BCRP inhibitors . The ethyl ester group enhances lipophilicity, aiding membrane permeability, while the sulfonyl group may influence protein binding or stability.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-3-22-16(19)14-17-13-5-4-10-18(15(13)23-14)24(20,21)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUKUNPEAPFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.

    Introduction of the Toluene-4-sulfonyl Group: The thiazolopyridine intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Here are some specific applications:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo-pyridine compounds exhibit antimicrobial properties. For example, modifications to the thiazolo structure can enhance efficacy against bacterial strains .
  • Protein Kinase Inhibitors : The compound serves as an intermediate in the synthesis of protein kinase inhibitors, which play a critical role in cancer therapy by modulating cell cycle control .
  • Anticancer Activity : Research indicates that thiazolo-pyridine derivatives may possess anticancer properties by inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials:

  • Polymer Chemistry : The sulfonyl group in the compound can enhance solubility and processability in polymer matrices, making it suitable for applications in high-performance polymers and composites .
  • Nanotechnology : Functionalized thiazolo-pyridines have been explored for their use in nanomaterials, where they can serve as building blocks for creating nanoscale devices with specific electronic or optical properties.

Case Study 1: Antimicrobial Evaluation

A study published in Molecules evaluated the antimicrobial activity of various thiazolo derivatives, including those based on 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester. The results indicated that certain modifications significantly increased the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis of Protein Kinase Inhibitors

Research documented in patent literature illustrates a method for synthesizing key intermediates from this compound for developing selective protein kinase inhibitors. These inhibitors have shown promise in preclinical trials for various cancers, demonstrating the compound's relevance in drug discovery efforts aimed at targeting specific cellular pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester

  • Structure : Lacks the toluene sulfonyl group but shares the thiazolo-pyridine core and ethyl ester.
  • Molecular Formula : C₉H₈N₂O₂S (MW : 208.24 g/mol) .
  • Key Differences : Absence of the sulfonyl group reduces molecular weight and polarity. Used as a building block for more complex derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) .

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • Structure : Features a methyl group at position 5 and a carboxylic acid hydrochloride salt instead of an ethyl ester.
  • Molecular Formula : C₉H₁₁N₂O₂S·HCl (MW : 244.72 g/mol) .
  • Applications: Intermediate in anticoagulant drugs like the compound in .

Isoxazolo[4,5-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester, monohydrochloride

  • Structure : Replaces the thiazole ring with an isoxazole ring and includes a hydrochloride salt.
  • Molecular Formula : C₁₀H₁₃N₂O₃S·HCl (MW : 296.75 g/mol) .
  • Key Differences : Isoxazole’s oxygen atom (vs. sulfur in thiazole) alters electronic properties and hydrogen-bonding capacity.

Anticoagulant Drug from

  • Structure : Contains a 5-methyl-tetrahydrothiazolo[5,4-c]pyridine core linked to a dimethylcarbamoyl group and chloropyridinyl moiety.
  • Molecular Formula : C₂₄H₃₀ClN₇O₄S (MW : 548.07 g/mol) .
  • Applications : Demonstrates how structural modifications (e.g., dimethylcarbamoyl, chloropyridinyl) enhance pharmacological activity compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester Thiazolo[5,4-b]pyridine Toluene-4-sulfonyl, ethyl ester 402.47 Pharmaceutical intermediate
Thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester Thiazolo[5,4-c]pyridine Ethyl ester 208.24 Synthetic intermediate
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Thiazolo[5,4-c]pyridine Methyl, carboxylic acid hydrochloride 244.72 Anticoagulant intermediate
Isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester monohydrochloride Isoxazolo[4,5-c]pyridine Ethyl ester, hydrochloride 296.75 Unspecified (structural analog)
Anticoagulant Drug () Thiazolo[5,4-c]pyridine 5-methyl, dimethylcarbamoyl, chloropyridinyl 548.07 Anticoagulant therapy

Research Findings and Trends

  • Synthetic Routes : Sulfonylation and esterification are common steps, as seen in and . The target compound’s synthesis likely parallels methods for related sulfonyl-containing heterocycles .
  • Biological Activity : Sulfonyl groups enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while ester groups improve bioavailability .
  • Structural Trends : Thiazolo-pyridine derivatives with electron-withdrawing groups (e.g., sulfonyl) show increased stability and target specificity compared to methyl or ester-only analogs .

Biological Activity

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₆H₁₈N₂O₄S
  • Molecular Weight: 366.5 g/mol
  • CAS Number: 2414476-31-4

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. Compounds similar to 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine have been shown to effectively reduce seizure activity in various models. For instance, studies have demonstrated that certain thiazole-integrated compounds display high efficacy in preventing seizures induced by pentylenetetrazol (PTZ) .

2. Antitumor Activity

Thiazole-containing compounds have been recognized for their cytotoxic effects against cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, modifications leading to increased electron density on aromatic rings have shown promising results in inhibiting tumor growth in vitro . The compound's ability to interact with cellular pathways involved in apoptosis further supports its potential as an anticancer agent.

3. Antimicrobial Activity

Thiazolo derivatives are also noted for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of a series of thiazole derivatives, including those related to the target compound. The findings revealed that certain modifications led to a significant decrease in seizure duration and frequency in animal models .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., A-431 and HT29). The results indicated that compounds with a specific thiazole structure exhibited IC50 values lower than established chemotherapeutic agents such as doxorubicin, suggesting a potential for development as anticancer drugs .

Data Summary

Biological ActivityMechanismReference
AnticonvulsantInhibition of seizure pathways
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For the sulfonylation step, use chloroform as a solvent at 0°C with trifluoromethanesulfonic acid as a catalyst to enhance regioselectivity . For esterification, employ NaH in CH₂Cl₂ to deprotonate intermediates, ensuring efficient coupling . Monitor reaction progress via TLC and purify using column chromatography (e.g., 3% MeOH in CH₂Cl₂) to isolate the product from byproducts . Adjust stoichiometry (1.2 eq of sulfonyl chloride) to minimize unreacted starting material .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the toluene-sulfonyl group (δ ~2.4 ppm for CH₃, 7.3–7.8 ppm for aromatic protons) and thiazolo-pyridine protons (δ ~4.5–5.5 ppm for tetrahydro ring protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns, particularly for the sulfonyl and ester moieties .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Basic: How should researchers design preliminary biological activity screens?

Methodological Answer:
Prioritize assays aligned with structural analogs (e.g., thiazolo-pyridine derivatives known for kinase inhibition or anti-inflammatory activity). Use:

  • In vitro enzyme inhibition assays (e.g., COX-2 or kinases) with IC₅₀ determination via fluorometric methods .
  • Cell viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines (e.g., HEK-293 or HeLa) .
  • Dose-response curves (1–100 µM) to establish potency thresholds. Include positive controls (e.g., indomethacin for anti-inflammatory screens) .

Advanced: What mechanistic insights explain the role of acid catalysts in sulfonylation?

Methodological Answer:
Trifluoromethanesulfonic acid (TfOH) acts as a Brønsted acid, protonating the sulfonyl chloride to generate a reactive electrophilic species. This facilitates nucleophilic attack by the tetrahydro-thiazolo-pyridine nitrogen, enhancing sulfonylation efficiency . Kinetic studies (e.g., variable-temperature NMR) can reveal transition-state stabilization, while deuterium labeling experiments probe hydrogen-bonding interactions in the catalytic cycle .

Advanced: How can complex stereochemical features be resolved using NMR?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Identify through-space correlations between the toluene-sulfonyl group and thiazolo-pyridine protons to confirm spatial proximity .
  • Chiral shift reagents : Employ europium(III) complexes to split enantiomeric signals in racemic mixtures .
  • Dynamic NMR : Analyze coalescence temperatures for rotamers (e.g., ester group rotation) to determine energy barriers .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Contradictions often arise from divergent reaction conditions. For example:

  • Solvent polarity : Higher yields in CH₂Cl₂ vs. THF due to better solubility of intermediates .
  • Catalyst loading : Excess TfOH (>1.2 eq) may cause side reactions (e.g., ester hydrolysis), reducing yields .
  • Temperature control : Strict maintenance of 0°C during sulfonylation prevents thermal decomposition . Validate protocols with controlled reproducibility studies and LC-MS tracking of intermediates .

Advanced: What strategies mitigate impurities during multi-step synthesis?

Methodological Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unwanted sulfonylation .
  • Stepwise quenching : After each step, neutralize acidic/basic residues (e.g., NaHCO₃ wash post-TfOH catalysis) to avoid side reactions .
  • Crystallization : Recrystallize intermediates from EtOAc/hexane to remove dimeric byproducts .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Plasma stability : Assess ester hydrolysis in human plasma by quantifying carboxylic acid formation over 24 hours .
  • Light/temperature stress tests : Expose to UV (254 nm) and 40°C for 72 hours to identify photolytic or thermal degradation products .

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